molecular formula C29H40N2O4 B1671215 Emetine CAS No. 483-18-1

Emetine

Cat. No.: B1671215
CAS No.: 483-18-1
M. Wt: 480.6 g/mol
InChI Key: AUVVAXYIELKVAI-CKBKHPSWSA-N
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Description

Emetine is a natural alkaloid derived from the root of the ipecacuanha plant, commonly known as ipecac. It has been historically used as an anti-protozoal agent and an emetic to induce vomiting. The compound is known for its potent biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Emetine, a natural small molecule isolated from Psychotria ipecacuanha, has been identified to have multiple targets. It has been found to interact with the E-site of the ribosomal small subunit . Network pharmacology analyses identified six potential targets (IL6, DPP4, MIF, PRF1, SERPING1, and SLC6A4) for this compound in anti-LUAD/COVID-19 . These targets play crucial roles in various biological processes, including immune response, cell proliferation, and viral entry.

Mode of Action

This compound delivers its therapeutic effect by blocking mRNA/tRNA translocation . It inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit . This interaction disrupts the normal function of the ribosome, leading to a decrease in protein synthesis. This compound also exhibits excellent binding capacities to DDP4 and the main protease (Mpro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Biochemical Pathways

This compound acts through regulating multiple signaling pathways. It has been found to block multiple signaling pathways including inhibition of Hippo/YAP and PI3K/AKT signaling cascades . It also affects MAPKs and Wnt/β-catenin signaling axes . These pathways are critical for cell proliferation, differentiation, and survival. By inhibiting these pathways, this compound can effectively suppress the growth of cancer cells.

Pharmacokinetics

This compound’s pharmacokinetic properties contribute to its bioavailability and efficacy. In vivo animal pharmacokinetics study revealed that this compound was enriched in the lung tissue and had a long retention time (over 12 hours). With a single oral dose of 1 mg/kg, the effective concentration of this compound in lung was up to 1.8 μM (mice) and 1.6 μM (rats) at 12 hours . This indicates that this compound can reach effective concentrations in the body at relatively low doses.

Result of Action

This compound exhibits potent cytotoxic activity against various types of cells. It restrains the growth of cells mainly via proliferation inhibition and apoptosis induction . This compound also has the ability to block cell migration and invasion . These effects contribute to its anti-cancer and anti-viral properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the in vitro anti-HCMV activity of this compound decreased significantly in low-density cells . This suggests that cell density could influence the effectiveness of this compound. Furthermore, the antitumor efficacy of this compound could also be observed in MGC803 xenograft models , indicating that it remains effective in complex in vivo environments.

Biochemical Analysis

Biochemical Properties

Emetine interacts with various biomolecules, playing a significant role in biochemical reactions. It inhibits both ribosomal and mitochondrial protein synthesis and interferes with the synthesis and activities of DNA and RNA . This makes this compound a vital tool for pharmacologists .

Cellular Effects

This compound exhibits potent cytotoxic activity in both hematologic and solid cancer cells . It restrains the growth of gastric cancer (GC) cells mainly via proliferation inhibition and apoptosis induction . This compound also has the ability to block GC cell migration and invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the 40S subunit of the ribosome, blocking protein synthesis in eukaryotic cells . This compound also acts through regulating multiple signaling pathways, including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in the MGC803 xenograft model, tumor growth was efficaciously blocked by this compound at 10 mg/kg administered every other day .

Metabolic Pathways

This compound is involved in various metabolic pathways. It acts through regulating multiple signaling pathways, including not only MAPKs and Wnt/β-catenin signaling axes, but also PI3K/AKT and Hippo/YAP signaling cascades .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it’s known that this compound can be administered hypodermically , suggesting it can be distributed within tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Emetine can be synthesized through the methylation of cephaeline, another alkaloid found in ipecac root. The synthetic process involves several steps, including extraction, purification, and freeze-drying .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the alkaloid from the ipecac root. The process includes:

Chemical Reactions Analysis

Types of Reactions: Emetine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Solvents: Organic solvents like methanol, ethanol, and chloroform are commonly used in these reactions.

Major Products:

Scientific Research Applications

Emetine has a wide range of scientific research applications:

Comparison with Similar Compounds

    Cephaeline: A desmethyl analog of emetine, also found in ipecac root.

    Dehydrothis compound: A synthetic analog of this compound with a double bond next to the ethyl group.

Uniqueness of this compound: this compound is unique due to its potent biological activities across various domains, including its ability to inhibit protein synthesis, its antiviral properties, and its effectiveness as an anticancer agent. Its broad spectrum of activity and historical significance in medicine make it a compound of great interest in scientific research and pharmaceutical development .

Properties

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVVAXYIELKVAI-CKBKHPSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

316-42-7 (di-hydrochloride)
Record name Emetine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022980
Record name Emetine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE
Record name EMETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

EMETINE PREVENTED PROTEIN SYNTHESIS /IN ANIMAL CELLS/ BY INHIBITING TRANSLOCATION OF PEPTIDYL-TRNA FROM ACCEPTOR SITE TO DONOR SITE ON RIBOSOME. EMETINE ... INHIBITS PROTEIN SYNTHESIS IN EUKARYOTES BUT NOT IN PROCARYOTES., Emetine is a direct myotoxin that inhibits protein synthesis, disrupts mitochondrial oxidative phosphorylation, and produces both skeletal and cardiac myopathies., EMETINE CAUSES DEGENERATION OF NUCLEUS & RETICULATION OF CYTOPLASM OF AMEBAE; IT IS THOUGHT TO ERADICATE PARASITES BY INTERFERING WITH MULTIPLICATION OF TROPHOZOITES.
Record name EMETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE AMORPHOUS POWDER

CAS No.

483-18-1, 316-42-7
Record name (-)-Emetine
Source CAS Common Chemistry
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Record name Emetine [BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emetine
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Record name Emetine
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Record name Emetine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903
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Record name Emetine hydrochloride
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Record name EMETINE
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Record name EMETINE
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Melting Point

74 °C
Record name EMETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of emetine?

A1: this compound is a potent inhibitor of protein synthesis. It binds to the 40S ribosomal subunit of eukaryotic cells, specifically at the chain elongation site, and prevents the translocation of peptidyl-tRNA, thereby halting protein synthesis. [, , , ]

Q2: Does this compound affect protein synthesis in all cell types equally?

A2: While this compound effectively inhibits protein synthesis in various eukaryotic cells, including mammalian cells, yeast, and plants, some species demonstrate greater sensitivity than others. For example, HeLa cells and gametophytes of Anemia phylitidis exhibit significant protein synthesis inhibition at this compound concentrations below 10-6 M. []

Q3: Besides protein synthesis inhibition, what other cellular pathways does this compound affect?

A4: this compound has been shown to interact with several other cellular pathways. It can activate p38 mitogen-activated protein kinase (MAPK) and inhibit extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and β-catenin signaling pathways. [, ] this compound can also influence MDM2-p53 and MDM2-IE2 interactions through ribosomal processing S14 (RPS14). []

Q4: How does this compound impact viral replication?

A5: this compound exhibits antiviral activity by disrupting the interaction between viral mRNA and eukaryotic translation initiation factor 4E (eIF4E), a cellular cap-binding protein crucial for protein translation initiation. This effectively inhibits viral protein synthesis. [] In the case of human cytomegalovirus (HCMV), this compound inhibits viral replication after entry but before DNA replication, leading to decreased viral protein expression. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C29H40N2O4 and a molecular weight of 480.64 g/mol.

Q6: How do structural modifications of this compound affect its activity?

A7: Structural modifications can significantly impact this compound's activity. For instance, (-)-R,S-dehydrothis compound, a synthetic analog of this compound dihydrochloride, exhibits higher potency against Plasmodium falciparum compared to (-)-S,S-dehydroisothis compound due to a configuration change at the C-1' position. [] Similarly, when this compound is conjugated to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer via a biodegradable linker, it shows reduced toxicity while retaining anticancer activity. []

Q7: What is the significance of the C-1' position in this compound for its activity?

A8: The configuration at the C-1' position in this compound is crucial for its interaction with the ribosome. A change in configuration at this position can significantly impact its binding affinity and subsequently its potency, as observed with the dehydrothis compound diastereomers. []

Q8: How stable is this compound under different conditions?

A9: this compound can degrade under certain conditions, particularly photochemically. Analytical methods like thin-layer chromatography followed by ultraviolet spectrophotometry are required to accurately determine this compound concentration in the presence of its degradation products. []

Q9: How is this compound distributed in the body following administration?

A10: Following administration, this compound displays preferential distribution to tissues over plasma, with significantly higher concentrations observed in the lungs compared to other organs. [, ] This characteristic makes it a potentially valuable therapeutic agent for pulmonary infections.

Q10: How is this compound eliminated from the body?

A11: this compound is primarily excreted in urine, with a significant portion (up to 40%) eliminated as unchanged drug within 24 hours after a single intraperitoneal injection. []

Q11: What are the in vitro effects of this compound on cancer cells?

A12: this compound exhibits significant anticancer activity in vitro. It inhibits the viability and proliferation of various cancer cell lines, including leukemia, melanoma, and osteosarcoma. [, , ] It also induces apoptosis in these cells via caspase activation and inhibits their migration and invasion capabilities. []

Q12: Has this compound's anticancer activity been demonstrated in vivo?

A13: Yes, HPMA copolymer-emetine conjugates have shown promising antitumor activity in vivo. In a mouse model bearing L1210 tumors, the conjugate containing a non-biodegradable linker significantly prolonged the survival time of the animals. []

Q13: Has this compound shown efficacy against viral infections in animal models?

A14: Yes, this compound has demonstrated efficacy in a mouse model infected with murine cytomegalovirus (MCMV). It effectively suppressed viral replication and was well-tolerated in the animals. [] Furthermore, in an embryonated chicken egg infection model, this compound treatment protected the embryos against lethal challenge with infectious bronchitis virus (IBV), a type of avian coronavirus. []

Q14: Are there known mechanisms of resistance to this compound?

A15: Yes, resistance to this compound has been observed in several organisms, including Entamoeba histolytica and Chinese hamster ovary cells. In E. histolytica, resistance is associated with the overexpression of a P-glycoprotein homolog, a plasma membrane pump that actively removes hydrophobic drugs from the cell. []

Q15: What are the genetic determinants of this compound resistance in Chinese hamster ovary cells?

A16: In Chinese hamster ovary (CHO) cells, this compound resistance is linked to specific mutations in the gene encoding ribosomal protein S14. These mutations alter the structure of the S14 protein, leading to reduced binding affinity for this compound and subsequent resistance. [, ]

Q16: What are the known toxicities associated with this compound?

A17: this compound is known to have cardiotoxic effects, particularly with prolonged use or at high doses. [, ] This toxicity limits its clinical application, especially for long-term treatments.

Q17: Are there any strategies to mitigate this compound's toxicity?

A18: One strategy to potentially reduce this compound's toxicity is through the development of drug delivery systems that can target the drug specifically to the desired site of action, thus minimizing its exposure to other tissues, such as the heart. []

Q18: What analytical methods are used to quantify this compound in biological samples?

A19: Spectrophotofluorometry is a commonly used method for the quantitative determination of this compound in animal tissues. This method offers high sensitivity, allowing for the detection of this compound at concentrations as low as 0.5 µg/g of tissue. [] High-performance liquid chromatography (HPLC) coupled with chemiluminescence detection is another sensitive method used to quantify this compound, particularly when complexed with this compound-dithiocarbamate. This technique allows for the analysis of this compound at sub-ppb levels in various matrices, including water and biological samples. []

Q19: When was this compound first isolated and used medicinally?

A20: Ipecacuanha, the plant from which this compound is derived, was introduced to Europe from Brazil in the 17th century. While a mixture of alkaloids from ipecacuanha was isolated in 1817, pure this compound was not successfully prepared until the early 1900s. [, ]

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